2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane is a synthetic organic compound characterized by its unique structure, which includes a bromomethyl group attached to a pentaoxacyclopentadecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the bromomethylation of a precursor compound. One common method includes the reaction of a suitable alcohol with hydrobromic acid and formaldehyde under acidic conditions. This reaction results in the formation of the bromomethyl group on the pentaoxacyclopentadecane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a variety of oxygenated compounds .
Scientific Research Applications
2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. These reactions can modify the structure and function of target molecules, making the compound useful in synthetic and analytical applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its pentaoxacyclopentadecane ring structure, which imparts specific chemical properties and reactivity. This distinguishes it from other bromomethyl compounds, which may have different ring systems or functional groups .
Properties
CAS No. |
78827-95-9 |
---|---|
Molecular Formula |
C12H23BrO5 |
Molecular Weight |
327.21 g/mol |
IUPAC Name |
2-(bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C12H23BrO5/c1-12(10-13)11-17-7-6-15-3-2-14-4-5-16-8-9-18-12/h2-11H2,1H3 |
InChI Key |
MOOVTLCBICZECQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCOCCOCCOCCO1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.